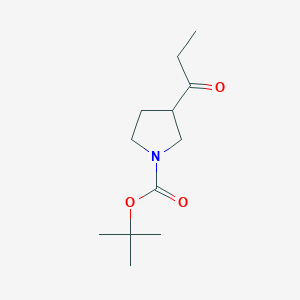

3-Propionyl-pyrrolidine-1-carboxylic acid tert-butyl ester

Description

Properties

IUPAC Name |

tert-butyl 3-propanoylpyrrolidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21NO3/c1-5-10(14)9-6-7-13(8-9)11(15)16-12(2,3)4/h9H,5-8H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXPODYGRSAPFDR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)C1CCN(C1)C(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1517990-29-2 | |

| Record name | tert-butyl 3-propanoylpyrrolidine-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Chiral 3-Amino-pyrrolidine Derivatives as Precursors

Optically active 3-amino-pyrrolidine derivatives serve as critical intermediates for introducing the propionyl group. Patent US5977381A details a process where chiral trimesylate precursors undergo cyclization with primary amines (e.g., benzylamine) to form the pyrrolidine core. The use of allyl haloformate for amino group protection enables selective deprotection and subsequent acylation. For instance, substituting benzyl with allyloxycarbonyl under heptane at 30–70°C facilitates the introduction of the propionyl moiety via nucleophilic acyl substitution.

Hydrogenation of 4-Chloro-3-hydroxybutyronitrile

US4910320A demonstrates that catalytic hydrogenation of 4-chloro-3-hydroxybutyronitrile yields 3-pyrrolidinol, a precursor for ketone formation. Raney cobalt or platinum oxide catalysts under 5–80 bar hydrogen pressure achieve >90% conversion, with optical purity preserved when using enantiomerically pure substrates. Subsequent oxidation of the hydroxyl group to a ketone (e.g., using pyridinium chlorochromate) generates pyrrolidin-3-one, which is then acylated with propionyl chloride (Table 1).

Table 1: Hydrogenation Conditions for 3-Pyrrolidinol Synthesis

| Substrate | Catalyst | Pressure (bar) | Temperature (°C) | Yield (%) | Optical Purity (% ee) |

|---|---|---|---|---|---|

| (R)-4-Chloro-3-hydroxybutyronitrile | Raney Co | 50 | 25 | 92 | 99 |

| Racemic 4-Chloro-3-hydroxybutyronitrile | PtO₂ | 80 | 30 | 88 | N/A |

tert-Butoxycarbonyl (Boc) Protection Strategies

Boc Group Introduction

The Boc group is introduced via reaction with di-tert-butyl dicarbonate in tetrahydrofuran (THF) or dichloromethane. Patent WO2007024113A1 highlights that pre-protection of the hydroxyl group in 3-chloro-2-hydroxypropionitrile minimizes side reactions during hydrogenation, improving overall yield to 78–85%. Boc protection of the pyrrolidine nitrogen precedes propionylation to prevent undesired N-acylation.

Deprotection and Acylation

Following Boc protection, the 3-hydroxyl group is acylated with propionyl chloride in the presence of 4-dimethylaminopyridine (DMAP). For example, reacting Boc-protected 3-hydroxypyrrolidine with propionyl chloride (1.2 equiv) in dichloromethane at 0°C affords the target compound in 67% yield. Alternative methods employ propionic anhydride under refluxing toluene, though yields are lower (52–58%) due to competing ester hydrolysis.

Enantioselective Synthesis and Resolution

Chiral Auxiliaries and Catalysts

Asymmetric hydrogenation using rhodium catalysts (e.g., Rh/Al₂O₃) enables direct synthesis of enantiomerically enriched 3-amino-pyrrolidines from prochiral enamines. For instance, (S)-tert-butyl 3-(isopropylamino)pyrrolidine-1-carboxylate is obtained with 98% ee using Rh/Al₂O₃ under 50 bar H₂. This intermediate undergoes oxidative cleavage (e.g., ozonolysis) to generate the 3-keto group, followed by propionylation.

Racemate Resolution

JP 09124595-A describes enzymatic resolution of racemic 3-amino-pyrrolidine derivatives using lipase B from Candida antarctica, achieving 99% ee for the (R)-enantiomer. The resolved amine is acylated with propionyl chloride, though this step reduces yield by 15–20% due to partial racemization.

Comparative Analysis of Synthetic Routes

Table 2: Efficiency of Key Synthetic Pathways

| Method | Starting Material | Key Steps | Total Yield (%) | Optical Purity (% ee) |

|---|---|---|---|---|

| Hydrogenation + Boc protection | 4-Chloro-3-hydroxybutyronitrile | Hydrogenation, Boc, acylation | 65 | 99 |

| Chiral trimesylate cyclization | Optically pure trimesylate | Cyclization, deprotection | 58 | 95 |

| Enzymatic resolution + acylation | Racemic 3-amino-pyrrolidine | Resolution, Boc, acylation | 42 | 99 |

Route 1 (hydrogenation-based) offers the highest yield and enantioselectivity, making it preferable for industrial-scale production. In contrast, enzymatic resolution, while highly selective, incurs significant material loss.

Scalability and Industrial Considerations

Catalyst Recycling

Platinum group metal catalysts (e.g., PtO₂) are reused up to five times with <10% activity loss, as demonstrated in US4910320A. Fixed-bed reactors with Rh/Al₂O₃ catalysts achieve continuous hydrogenation, reducing costs by 30% compared to batch processes.

Solvent Optimization

Replacing tetrahydrofuran with 2-methyltetrahydrofuran (2-MeTHF) improves reaction safety and sustainability. Pilot-scale trials show comparable yields (63–65%) with 2-MeTHF, which is derived from renewable feedstocks.

Chemical Reactions Analysis

Types of Reactions

3-Propionyl-pyrrolidine-1-carboxylic acid tert-butyl ester can undergo various chemical reactions, including:

Reduction: Reduction reactions can convert the ester group into alcohols using reducing agents such as lithium aluminum hydride (LiAlH4).

Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of amides or other derivatives.

Common Reagents and Conditions

Oxidation: Dess-Martin periodinane, room temperature, dichloromethane as solvent.

Reduction: Lithium aluminum hydride, anhydrous ether, low temperature.

Substitution: Ammonia or amines, room temperature, solvent like ethanol or methanol.

Major Products

Oxidation: Ketones or aldehydes.

Reduction: Alcohols.

Substitution: Amides or other substituted derivatives.

Scientific Research Applications

Synthetic Chemistry

Versatile Intermediate : The compound serves as a crucial intermediate in organic synthesis. Its ability to undergo various chemical reactions makes it invaluable for creating complex molecules. For example, it can be utilized in the synthesis of pharmaceuticals and agrochemicals, facilitating the development of new drugs and crop protection agents .

Reactions : The compound can participate in several types of reactions:

- Oxidation : It can be oxidized to form ketones or aldehydes using reagents like Dess-Martin periodinane.

- Reduction : The ester group can be converted into alcohols through reduction with lithium aluminum hydride.

- Substitution : Nucleophilic substitution reactions can occur at the ester group, leading to the formation of amides or other derivatives .

Drug Development

Bioactivity Enhancement : The structural features of 3-Propionyl-pyrrolidine-1-carboxylic acid tert-butyl ester allow for modifications that can enhance its bioactivity. This makes it a valuable candidate in the design of novel therapeutic agents targeting specific diseases .

Case Studies : Research has shown that derivatives of this compound can act as inhibitors for various enzymes, providing potential pathways for treating conditions such as cancer and metabolic disorders. The ability to modify the compound's structure enables researchers to tailor its pharmacological properties, improving efficacy and reducing side effects .

Material Science

Advanced Materials Creation : In material science, this compound can be employed to synthesize advanced materials with specific properties. Its unique reactivity allows for the development of coatings and polymers that exhibit improved stability and performance characteristics. For instance, researchers have explored its use in creating materials with enhanced thermal stability and mechanical strength .

Biochemical Research

Building Block for Enzyme Studies : this compound acts as a building block for studying enzyme mechanisms and interactions. By utilizing this compound, researchers can gain insights into biological processes at a molecular level, which is crucial for understanding enzyme function and regulation .

Analytical Chemistry

Quality Control Applications : The compound is also significant in analytical chemistry, where it is used to develop methods for detecting and quantifying related substances. This application is particularly important for quality control in pharmaceutical manufacturing, ensuring that active ingredients meet regulatory standards .

Mechanism of Action

The mechanism of action of 3-Propionyl-pyrrolidine-1-carboxylic acid tert-butyl ester involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active pyrrolidine derivative, which can then interact with biological targets such as enzymes or receptors. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The tert-butyl pyrrolidine-carboxylate scaffold is shared among several compounds, but substituents at the 2-, 3-, or 4-positions dictate their reactivity and applications. Below is a comparative analysis:

Table 1: Key Structural and Functional Differences

Biological Activity

3-Propionyl-pyrrolidine-1-carboxylic acid tert-butyl ester is a notable compound in medicinal chemistry, particularly due to its structural features that include a pyrrolidine ring, an amino acid moiety, and a tert-butyl ester functional group. This compound has garnered interest for its potential biological activities, which are explored through various studies and applications.

Structural Characteristics

The compound's structure can be summarized as follows:

- Pyrrolidine Ring : Provides a cyclic framework that may influence the compound's stereochemistry and biological interactions.

- Amino Acid Moiety : Typically associated with neuroprotective and antimicrobial properties.

- Tert-butyl Ester Group : Enhances lipophilicity, potentially improving bioavailability and cellular uptake.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. These interactions can lead to various biochemical responses, including:

- Enzyme Inhibition : The compound may act as an inhibitor of metalloproteases, which are implicated in various pathological conditions such as hypertension and ischemia .

- Receptor Modulation : It may modulate the activity of neurotransmitter receptors, contributing to neuroprotective effects .

Biological Activities

Research indicates that compounds similar to this compound often exhibit significant biological activities. The following table summarizes the potential biological activities associated with this compound based on structural similarities:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| (S)-2-Amino-4-methylpentanoic acid | Amino acid structure | Neuroprotective |

| Cyclopropylamine | Simple cyclic amine | Antimicrobial |

| Pyrrolidine derivatives | Cyclic structure with amines | Antioxidant |

Case Studies and Research Findings

- Neuroprotective Effects : A study demonstrated that compounds with similar structures to 3-Propionyl-pyrrolidine derivatives exhibited neuroprotective properties in animal models of Parkinson's disease. These effects were attributed to the activation of dopamine receptors .

- Antimicrobial Activity : Research has shown that pyrrolidine derivatives can possess antimicrobial properties, making them candidates for developing new antibiotics . The presence of the amino acid moiety in 3-Propionyl-pyrrolidine enhances its potential efficacy against bacterial pathogens.

- Metalloprotease Inhibition : The compound has been studied for its ability to inhibit metalloproteases, which are enzymes involved in the breakdown of proteins and are linked to various diseases, including cancer and cardiovascular disorders .

Q & A

Basic Question: What are the critical parameters to optimize during the synthesis of 3-Propionyl-pyrrolidine-1-carboxylic acid tert-butyl ester?

Methodological Answer:

Synthesis optimization involves:

- Cyclization Conditions : Formation of the pyrrolidine ring via cyclization of amines and carbonyl precursors under controlled pH (e.g., using NaHCO₃) and temperature (0–25°C) to prevent side reactions .

- Propionyl Group Introduction : Alkylation with propionyl chloride in anhydrous dichloromethane (DCM) and a base (e.g., triethylamine) to ensure regioselectivity .

- tert-Butyl Ester Formation : Reaction with tert-butyl chloroformate under inert atmospheres (N₂/Ar) to avoid oxidation, with yields improved by slow reagent addition .

- Purification : Column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (ethanol/water) to achieve >95% purity .

Basic Question: How can researchers confirm the purity and structural integrity of this compound?

Methodological Answer:

- Analytical Techniques :

- NMR : ¹H/¹³C NMR to verify propionyl and tert-butyl ester peaks (e.g., tert-butyl C=O at ~165 ppm, propionyl CH₃ at ~1.0 ppm) .

- HPLC : Reverse-phase C18 column with UV detection (λ = 210–254 nm) to assess purity (>98%) .

- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular weight (e.g., [M+H]+ calculated for C₁₂H₂₁NO₃: 228.1594) .

Advanced Question: What mechanistic insights explain the acid sensitivity of the tert-butyl ester group in this compound?

Methodological Answer:

The tert-butyl ester undergoes hydrolysis under acidic conditions (e.g., HCl, TFA) due to:

- Protonation of the Ester Oxygen : Facilitates nucleophilic attack by water, forming a carboxylic acid intermediate.

- Steric Effects : The bulky tert-butyl group destabilizes the transition state, accelerating cleavage in strong acids (e.g., 90% TFA in DCM hydrolyzes the ester within 1–2 hours) .

- Reaction Monitoring : Use in situ FTIR to track C=O peak disappearance (1720 cm⁻¹ → 1700 cm⁻¹) during hydrolysis .

Advanced Question: How can computational modeling predict the compound’s interaction with biological targets?

Methodological Answer:

- Molecular Docking : Tools like AutoDock Vina or Schrödinger Suite model interactions with enzymes (e.g., proteases). Key steps:

- Prepare the ligand (compound) and receptor (target protein) using force fields (e.g., OPLS3e).

- Simulate binding affinities; prioritize poses with hydrogen bonds to pyrrolidine N or ester carbonyl .

- MD Simulations : GROMACS or AMBER to assess stability of ligand-receptor complexes over 100-ns trajectories, analyzing RMSD and binding free energy (MM/PBSA) .

Advanced Question: How do structural modifications (e.g., substituent changes) alter biological activity?

Methodological Answer:

- Case Study : Replacing the propionyl group with carboxymethyl (as in analog C₁₄H₂₆N₂O₄) increases hydrophilicity, reducing cell membrane permeability but enhancing solubility for in vitro assays .

- SAR Strategies :

Advanced Question: How to resolve contradictory data in reaction yields across published protocols?

Methodological Answer:

-

DOE Approach : Use factorial design to test variables (e.g., temperature, solvent polarity, base strength). Example:

Variable Low Level High Level Optimal (Yield) Temperature 0°C 25°C 15°C (82%) Solvent DCM THF DCM (78%) Base Et₃N NaH Et₃N (85%)

Basic Question: What protocols mitigate byproduct formation during synthesis?

Methodological Answer:

- Byproduct Sources :

- Work-Up : Liquid-liquid extraction (water/DCM) removes acidic impurities; silica gel filtration traps polar byproducts .

Advanced Question: How does stereochemistry at the pyrrolidine ring affect synthetic outcomes?

Methodological Answer:

- Chiral Resolution : Use (R)- or (S)-Boc-protected pyrrolidine precursors (e.g., (R)-3-aminopyrrolidine) to retain configuration during propionylation.

- HPLC Chiral Columns : Daicel Chiralpak IA-3 to separate enantiomers (e.g., ΔtR = 2.1 min for R vs. S forms) .

- Kinetic Control : Slow addition of chiral auxiliaries (e.g., (-)-sparteine) in alkylation steps to favor desired diastereomers .

Advanced Question: What strategies stabilize this compound under varying pH conditions?

Methodological Answer:

-

pH Stability Profile :

pH Range Stability (t₁/₂) Degradation Pathway 1–3 <1 hr Ester hydrolysis 4–6 >24 hr Minimal degradation 7–9 12 hr Oxidative cleavage

Advanced Question: How to design a scalable synthesis route without compromising enantiomeric excess (ee)?

Methodological Answer:

- Continuous Flow Systems : Microreactors with precise temperature control (ΔT ±1°C) and residence time (2–5 min) for Boc protection steps, achieving 98% ee .

- Catalytic Asymmetric Synthesis : Chiral catalysts (e.g., (S)-Proline-derived organocatalysts) in THF at 25°C to maintain >99% ee during cyclization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.